molecular formula C16H13ClN2O3S B4994966 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine

2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine

Cat. No. B4994966
M. Wt: 348.8 g/mol
InChI Key: VGEWQWGHRRYTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in scientific research. It belongs to the thiazolidine family of compounds and has shown promising results in various biomedical applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, bacterial and fungal cell wall synthesis, inflammation, and glucose metabolism. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in cancer cell growth. It also inhibits the activity of bacterial and fungal cell wall synthesis enzymes, such as peptidoglycan and chitin synthase. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, reduce inflammation, and improve glucose metabolism in diabetic animals. The compound has also been shown to modulate the expression of various genes involved in cancer cell growth, bacterial and fungal cell wall synthesis, inflammation, and glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine in lab experiments include its broad-spectrum activity against cancer cells, bacteria, and fungi, as well as its ability to modulate various signaling pathways involved in disease progression. However, the compound has limitations, including its potential toxicity and limited solubility in water. Careful dose optimization and solubility enhancement techniques are required to overcome these limitations.

Future Directions

For the research on 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine include exploring its potential as a therapeutic agent for various diseases, such as cancer, bacterial and fungal infections, and diabetes. Further studies are needed to elucidate the mechanism of action and optimize the synthesis method to achieve higher yields and purity. In addition, the compound's pharmacokinetics and toxicity need to be studied to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine involves the reaction of 2-chlorophenyl isothiocyanate and 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thiosemicarbazide to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(2-chlorophenyl)-3-(4-nitrobenzoyl)-1,3-thiazolidine has shown potential in various biomedical applications. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits antibacterial and antifungal activity against various pathogens. In addition, it has been shown to reduce inflammation and improve glucose metabolism in diabetic animals.

properties

IUPAC Name

[2-(2-chlorophenyl)-1,3-thiazolidin-3-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c17-14-4-2-1-3-13(14)16-18(9-10-23-16)15(20)11-5-7-12(8-6-11)19(21)22/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEWQWGHRRYTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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